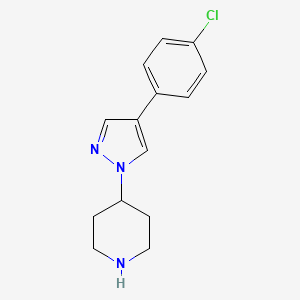

4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXZSTSEYCYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639947 | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-38-8 | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine typically involves two main stages:

- Formation of the substituted pyrazole nucleus , particularly 4-(4-chlorophenyl)pyrazole.

- Attachment of the piperidine moiety at the pyrazole nitrogen (N-1 position).

The pyrazole nucleus is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The piperidine group is then introduced through nucleophilic substitution or coupling reactions.

Pyrazole Ring Construction Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

- The most widely used approach for substituted pyrazoles is the cyclocondensation between hydrazine or substituted hydrazines and 1,3-dicarbonyl compounds (e.g., β-diketones).

- For 4-(4-chlorophenyl) substitution, a 1,3-dicarbonyl compound bearing a 4-chlorophenyl group is reacted with hydrazine or phenylhydrazine derivatives.

- This reaction proceeds under mild conditions, often in ethanol or aprotic solvents, sometimes catalyzed by acid or nano-catalysts such as nano-ZnO for enhanced yield and selectivity.

- Example: Condensation of 4-chlorophenyl-substituted diketone with hydrazine yields the 4-(4-chlorophenyl)pyrazole core with high regioselectivity and yields up to 95% reported in similar pyrazole syntheses.

Cyclocondensation Using α,β-Unsaturated Ketones (Vinyl Ketones)

- α,β-Unsaturated ketones react with hydrazine derivatives to form pyrazolines, which upon oxidation yield pyrazoles.

- This method allows for the introduction of various substituents at different positions of the pyrazole ring.

- Catalysts such as copper triflate combined with ionic liquids ([bmim]PF6) can be employed to improve reaction efficiency.

- Oxidative aromatization is often performed in situ, avoiding additional oxidants.

Cyclocondensation of Hydrazines with Acetylenic Ketones

- Hydrazine derivatives react with acetylenic ketones to form pyrazoles, although regioisomer mixtures may result.

- Regioselectivity can be influenced by the nature of the hydrazine (aryl vs. alkyl substituted) and reaction conditions.

- Transition-metal-free conditions using hypervalent iodine reagents have been developed for trifluoromethylated pyrazoles, which may be adapted for chlorophenyl-substituted analogs.

Representative Synthetic Route

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclocondensation | 4-Chlorophenyl-substituted 1,3-diketone + Hydrazine hydrate | Ethanol, reflux or room temp, acid catalyst or nano-ZnO catalyst | Formation of 4-(4-chlorophenyl)-1H-pyrazole |

| 2 | N-Alkylation | 4-(4-chlorophenyl)-1H-pyrazole + 4-halopiperidine | Base (K2CO3), DMF, 60-80 °C, inert atmosphere | Formation of this compound |

Detailed Research Findings and Optimization

- Catalyst Use : Nano-ZnO catalysis has been reported to improve yield and reduce reaction time in pyrazole synthesis from hydrazine and β-diketones, achieving yields up to 95% with easy work-up.

- Solvent Effects : Aprotic dipolar solvents such as DMF and NMP enhance regioselectivity and yield in cyclocondensation reactions compared to protic solvents like ethanol.

- Regioselectivity Control : Acidic conditions and solvent choice can control regioisomer formation, crucial for obtaining the desired substitution pattern on the pyrazole ring.

- Oxidation Step : For pyrazoline intermediates, in situ oxidation using iodine or air oxidation can efficiently convert to pyrazoles without additional reagents.

- N-Alkylation Conditions : Use of polar aprotic solvents and mild bases under inert atmosphere prevent side reactions and ensure selective N-1 substitution on the pyrazole ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation with 1,3-diketones | 4-chlorophenyl diketone + hydrazine | Ethanol or aprotic solvent, acid catalyst or nano-ZnO, RT to reflux | High yield, regioselective, simple | Requires synthesis of substituted diketone |

| Cyclocondensation with α,β-unsaturated ketones | Chalcones + hydrazine derivatives | Copper triflate catalyst, ionic liquids, oxidation in situ | One-pot synthesis, catalyst recyclable | May require oxidation step |

| Cyclocondensation with acetylenic ketones | Acetylenic ketones + hydrazines | Ethanol, hypervalent iodine reagents | Metal-free, good yields | Possible regioisomer mixtures |

| N-Alkylation for piperidine attachment | Pyrazole + 4-halopiperidine | K2CO3, DMF, 60-80 °C | High selectivity, straightforward | Requires careful control to avoid over-alkylation |

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The applications of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine are varied, spanning cell biology, chemistry, and pharmacological research . As a piperidine derivative with a chlorophenyl and pyrazole moiety, this compound is of interest in synthesizing various pharmaceutical agents .

Scientific Research Applications

Chemical properties and synthesis

- Chemical Identifiers 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine has the molecular formula and a molecular weight of 261.75 g/mol . Its IUPAC name is 4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine .

- Synthesis The synthesis of 4-(4-Chlorophenyl)piperidine involves reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent, typically sodium triacetoxyborohydride. Industrial production uses similar methods on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are used to obtain high purity.

Cell Biology

4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine is used in cell biology, specifically in cell culture, modification, and analysis .

Chemistry

This compound has applications in analytical testing . It can be utilized as a building block in synthesizing complex molecules for material science or chemical biology .

Pharmacological Research

-

Analgesic Activity Derivatives of 4-(4-Chlorophenyl)piperidine exhibit analgesic properties. Studies on male Wistar rats showed that compounds derived from this structure provided significant pain relief when administered intramuscularly at doses of 50 mg/kg.

Compound Pain Relief (Tail Flick Test) Reference Compound 2 Significant Compound 3 Significant Compound 5 Significant - Antihypertensive Effects Certain derivatives reduce blood pressure in normotensive rats, suggesting potential for developing antihypertensive medications.

- Antimicrobial Activity Derivatives screened for antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus have shown promising antimicrobial properties, suggesting potential applications in treating infections.

- Histamine H3 receptor Similar compounds like pitolisant are known to act as an antagonist and inverse agonist at the histamine H3 receptor. They enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain.

- 11β-hydroxysteroid dehydrogenase type 1 inhibition Certain (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds inhibit 11β-hydroxysteroid dehydrogenase type 1, which can treat metabolic syndrome disorders such as type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, and cardiovascular disorders. It may also treat CNS disorders such as mild cognitive impairment, early dementia, and Alzheimer's disease .

Case Studies and Research Findings

- Synthesis and Pharmacological Evaluation A study in the Chemical and Pharmaceutical Bulletin detailed the synthesis of several 4-(4-Chlorophenyl)-substituted piperidines and their evaluation for analgesic and hypotensive activities, confirming significant analgesic effects comparable to standard analgesics like pethidine.

- Magnetic Resonance Imaging : Magnetic resonance imaging can evaluate tissue injury after intramuscular injection of diclofenac .

- Apoptotic Action: Pyrazole moiety is a potent pharmacological scaffold and has a variety of biological properties, including anticancer activity .

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity. The compound may exert its effects through the phosphorylation of key proteins involved in cellular signaling pathways, such as glycogen synthase kinase-3 beta and RAC-beta serine/threonine-protein kinase .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-[4-(4-Chlorophenyl)pyrazol-1-yl]piperidine

- CAS Number : 902836-38-8

- Molecular Formula : C₁₄H₁₆ClN₃

- Molecular Weight : 261.75 g/mol

- Key Features : A piperidine ring linked to a pyrazole moiety substituted with a 4-chlorophenyl group.

Comparison with Structural Analogs

4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine

- CAS Number : 902836-36-6

- Molecular Formula : C₁₅H₁₉N₃O

- Molecular Weight : 257.33 g/mol

- Structural Difference : Methoxy (-OCH₃) replaces the chloro (-Cl) group on the phenyl ring.

- Impact :

- Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing Cl .

- Solubility : Increased polarity due to OCH₃ may enhance aqueous solubility but reduce membrane permeability.

- Biological Activity : Reduced electronegativity might weaken binding to hydrophobic enzyme pockets compared to Cl derivatives.

2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol

- CAS Number : 271576-80-8

- Molecular Formula : C₂₀H₂₀ClN₅O₂

- Molecular Weight : 397.86 g/mol

- Structural Difference: Pyrimidin-4-yl group and oxoethanol side chain added to the pyrazole core.

- Impact: Hydrogen Bonding: Oxoethanol introduces hydroxyl groups, enhancing solubility and hydrogen-bonding capacity .

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- CAS Number: Not explicitly listed (see ).

- Molecular Formula : C₂₁H₁₇ClFN₃O₂

- Molecular Weight : ~406.84 g/mol (calculated).

- Structural Differences :

- Fluorophenyl substitution at pyrazole N1.

- Ketone group at the piperidine 4-position.

- Impact: Electron Withdrawal: Fluorine’s high electronegativity enhances metabolic stability and binding to aromatic residues . Biological Activity: Demonstrated antimicrobial activity, attributed to synergistic effects of Cl and F substituents .

Biological Activity

The compound 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 261.75 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that chlorophenyl-substituted pyrazolone derivatives, including those similar to our compound, demonstrated exceptional antibacterial efficacy against strains such as Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | High |

| Aspergillus niger | - | Moderate |

| Candida albicans | - | Moderate |

2. Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. For instance, compounds derived from pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various in vitro and in vivo studies. Compounds similar to this compound have shown promising results against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). For example, certain synthesized pyrazoles were evaluated using the chorioallantoic membrane (CAM) model and demonstrated significant antiproliferative effects .

Case Study 1: Anticancer Screening

A study focused on the synthesis of new pyrazole derivatives reported their evaluation against Ehrlich ascites carcinoma (EAC) bearing mice. The results indicated that the tested compounds significantly reduced tumor growth compared to controls, suggesting that the structural features of these pyrazoles enhance their anticancer activity .

Case Study 2: Antimicrobial Evaluations

In another investigation, a series of chlorophenyl-substituted pyrazolone derivatives were synthesized and tested for antimicrobial activity. The results showed that these compounds had notable effectiveness against multiple bacterial strains, with MIC values indicating strong bactericidal properties .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression.

- Interference with Cell Signaling : These compounds may disrupt critical signaling pathways in cancer cells, leading to apoptosis.

- Antimicrobial Action : The lipophilic nature of the piperidine moiety enhances membrane permeability, allowing for effective interaction with microbial targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, Grignard reactions involving 4-chlorophenyl magnesium bromide with piperidinone derivatives are a foundational approach . Alternatively, 1,3-dipolar cycloaddition of nitrile imines with alkynes can yield pyrazole intermediates, followed by functionalization of the piperidine ring . Purity optimization often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. Key parameters include dihedral angles between the pyrazole and piperidine rings (e.g., 36.73° with chlorophenyl substituents) and intramolecular hydrogen bonds (e.g., C17—H17B···N2 interactions) . Complementary techniques include -/-NMR for functional group verification and HPLC (>99% purity checks) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screens focus on receptor binding affinities (e.g., dopamine D2 and serotonin 5-HT2A receptors via radioligand displacement assays) . Antimicrobial activity is assessed using microdilution methods (MIC values against S. aureus and C. albicans) . Dose-response curves (IC) are generated for cytotoxicity studies in cancer cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

- Methodological Answer : Discrepancies in biological data (e.g., variable IC values) may arise from conformational flexibility. Crystallographic analysis reveals dominant conformers, such as the planar pyrazole ring (deviation <0.002 Å) and steric effects from the 4-chlorophenyl group. Molecular docking simulations using these structures can predict binding modes to targets like kinases or GPCRs, clarifying structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Reaction optimization includes:

- Temperature control : Maintaining ≤0°C during Grignard reagent addition to prevent di-adduct formation .

- Catalyst screening : Pd-catalyzed cross-coupling for pyrazole-piperidine linkage (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Workup protocols : Quenching with NHCl to isolate intermediates, followed by trituration with cold methanol to remove unreacted starting materials .

Q. How do substituent variations impact pharmacokinetic properties?

- Methodological Answer : Fluorine or methoxy groups at the 4-position of the phenyl ring enhance metabolic stability by reducing CYP450 oxidation. LogP values are adjusted via piperidine N-functionalization (e.g., tert-butyl carbamate groups increase hydrophobicity by ~1.5 units) . In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) validate these modifications .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays?

- Methodological Answer : Implement orthogonal characterization:

- HPLC-UV/MS : Ensure chemical consistency (retention time ±0.1 min, m/z ±0.01 Da).

- Thermogravimetric analysis (TGA) : Detect hydrate/solvate forms that alter solubility .

- Biological triplicates : Use internal controls (e.g., haloperidol for receptor assays) to normalize inter-experimental variability .

Q. What computational tools are recommended for SAR studies?

- Methodological Answer : Combine DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) for electronic properties (HOMO-LUMO gaps) with molecular dynamics (GROMACS) to simulate aqueous solubility. QSAR models (e.g., CoMFA) correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.